10-Bromo-5-thia-1,8,12-triazatricyclo[7.3.0.0,3,7]dodeca-3(7),9,11-trien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Bromo-5-thia-1,8,12-triazatricyclo[7300,3,7]dodeca-3(7),9,11-trien-2-one is a complex organic compound with a unique tricyclic structure It is characterized by the presence of bromine, sulfur, and nitrogen atoms within its molecular framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Bromo-5-thia-1,8,12-triazatricyclo[7.3.0.0,3,7]dodeca-3(7),9,11-trien-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization reactions to form the tricyclic structure. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and stringent quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
10-Bromo-5-thia-1,8,12-triazatricyclo[7.3.0.0,3,7]dodeca-3(7),9,11-trien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in debromination.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
10-Bromo-5-thia-1,8,12-triazatricyclo[7.3.0.0,3,7]dodeca-3(7),9,11-trien-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-Bromo-5-thia-1,8,12-triazatricyclo[7.3.0.0,3,7]dodeca-3(7),9,11-trien-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
10-Bromo-1,8,12-triazatricyclo[7.3.0.0,3,7]dodeca-3(7),9,11-trien-2-one: A similar compound with a slightly different structure.
4,6,10,12-Tetranitro-5,11-bis(nitroimino)-2,8-dioxa-4,6,10,12-tetraaza-tricyclo[7,3,0,0 3,7]dodecane: Another tricyclic compound with different functional groups.
Uniqueness
10-Bromo-5-thia-1,8,12-triazatricyclo[7.3.0.0,3,7]dodeca-3(7),9,11-trien-2-one is unique due to its specific combination of bromine, sulfur, and nitrogen atoms within a tricyclic framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C8H6BrN3OS |
---|---|
Molecular Weight |
272.12 g/mol |
IUPAC Name |
10-bromo-5-thia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one |
InChI |
InChI=1S/C8H6BrN3OS/c9-5-1-10-12-7(5)11-6-3-14-2-4(6)8(12)13/h1,10H,2-3H2 |
InChI Key |
RDIQNXHXKIMHKS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CS1)N=C3C(=CNN3C2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.